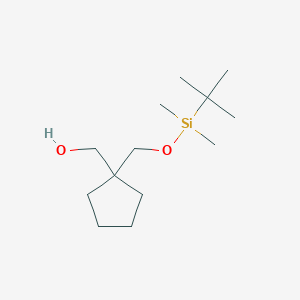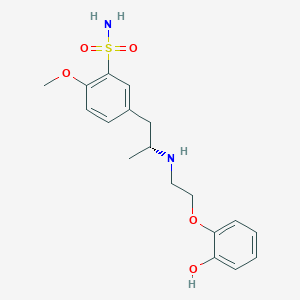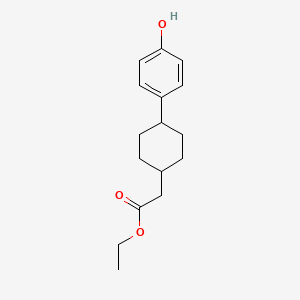![molecular formula C9H10N2O3S B1403404 (3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid CAS No. 1383626-35-4](/img/structure/B1403404.png)
(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid
説明
“(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid” is a chemical compound with the molecular formula C13H16N4O5S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the reaction of 5-arylidene-4-thioxo-2-thiazolidinones with arylidene pyruvic acids, leading to the formation of thiopyrano[2,3-d]thiazoles .Molecular Structure Analysis
The molecular structure of this compound includes a thiopyrano[4,3-c]pyridazin-2-yl moiety and an acetic acid moiety . The average mass of the molecule is 340.355 Da .科学的研究の応用
Antimicrobial Agent Development
The structural complexity of this compound provides a framework for synthesizing novel antimicrobial agents. Its heterocyclic core is similar to structures found in compounds with known antimicrobial properties . Researchers can modify the side chains and functional groups to create derivatives with potential activity against a broad spectrum of microorganisms.
Cancer Research
Compounds with thiopyrano[4,3-c]pyridazin rings have been associated with anticancer activities . This compound could serve as a starting point for the development of new chemotherapeutic agents, particularly in the synthesis of small molecule libraries aimed at targeting specific cancer cell lines.
Alzheimer’s Disease Treatment
The thiopyrano[4,3-c]pyridazin moiety is structurally related to pharmacophores used in Alzheimer’s disease treatment, specifically in the inhibition of acetylcholinesterase . This suggests that derivatives of this compound could be synthesized and tested for their efficacy in treating neurodegenerative diseases.
Analgesic Compound Synthesis
The compound’s structure bears resemblance to molecules that have been used to develop analgesics . By studying its interaction with pain receptors, researchers can potentially create new pain-relief medications that are more effective and have a lower risk of addiction.
Antithrombotic Activity
The acetic acid component of the compound could be utilized to investigate its role in antithrombotic activity. As fibrinogen receptor antagonists, derivatives of this compound could help in the development of new medications to prevent blood clots .
DNA Gyrase B Inhibition
Compounds with a similar heterocyclic backbone have been shown to inhibit bacterial DNA gyrase B , an enzyme essential for bacterial DNA replication. This compound could be a precursor for creating new antibiotics that target drug-resistant bacteria.
Sleep Disorder Treatment
The structural features of this compound suggest potential applications in the treatment of sleep disorders. Modifications to its core structure could lead to the discovery of new sedative-hypnotic agents .
特性
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-8-3-6-5-15-2-1-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYHXJGYRDGZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=O)N(N=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)





![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)


![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)


